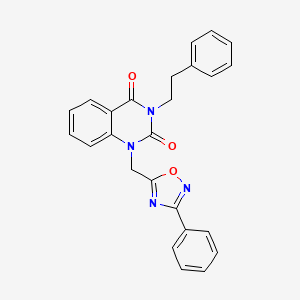
3-phenethyl-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-phenethyl-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C25H20N4O3 and its molecular weight is 424.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-phenethyl-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a complex organic compound that belongs to the quinazolinone family. Its unique structure incorporates a quinazolinone core, a phenethyl group, and a 1,2,4-oxadiazole moiety, which contribute to its diverse biological activities. This article reviews the compound's biological activity based on recent studies and findings.
Chemical Structure and Properties
The molecular formula of the compound is C25H20N4O2 with a molecular weight of 440.5 g/mol. The compound's structure is characterized by the following components:
| Component | Description |
|---|---|
| Quinazolinone Core | Central structure associated with various biological activities |
| Phenethyl Group | Enhances lipophilicity and biological interactions |
| 1,2,4-Oxadiazole Moiety | Imparts specific chemical properties |
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of quinazoline derivatives, including our compound of interest. Research indicates that derivatives of quinazoline-2,4(1H,3H)-dione exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance:
- In vitro Studies : Compounds derived from quinazoline scaffolds showed moderate to strong inhibition zones against Staphylococcus aureus and Escherichia coli. One study reported inhibition zones ranging from 10 mm to 15 mm with minimum inhibitory concentration (MIC) values between 65 mg/mL to 80 mg/mL .
| Bacterial Strain | Inhibition Zone (mm) | MIC (mg/mL) |
|---|---|---|
| Staphylococcus aureus | 10 - 12 | 75 - 80 |
| Escherichia coli | 15 | 65 |
| Candida albicans | 11 | 80 |
Anticancer Properties
The quinazoline derivatives have also been studied for their anticancer potential. A series of compounds were synthesized and tested for cytotoxicity against various cancer cell lines. Notably:
- PARP Inhibition : Some derivatives demonstrated potent inhibition of PARP enzymes with IC50 values in the nanomolar range (10^-9 M), indicating their potential as anticancer agents .
The mechanisms through which the compound exerts its biological effects are not fully elucidated but may involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Interaction : Binding to certain receptors could modulate signal transduction pathways.
- DNA Intercalation : The compound might intercalate into DNA, affecting gene expression and cellular functions .
Case Studies
- Antibacterial Activity Study : A study focused on synthesizing derivatives from the quinazoline scaffold found that modifications at the 1 and 3 positions significantly enhanced antibacterial activity. The most promising compounds showed broad-spectrum activity against multiple bacterial strains .
- Anticancer Activity Assessment : Another research project synthesized various quinazoline derivatives and tested them against cancer cell lines. Compounds with oxadiazole moieties exhibited enhanced cytotoxicity compared to those without .
特性
IUPAC Name |
3-(2-phenylethyl)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]quinazoline-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O3/c30-24-20-13-7-8-14-21(20)29(25(31)28(24)16-15-18-9-3-1-4-10-18)17-22-26-23(27-32-22)19-11-5-2-6-12-19/h1-14H,15-17H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFXUROYVQANPDY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














